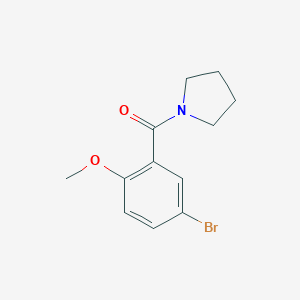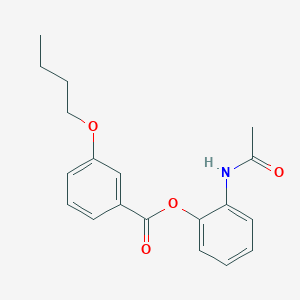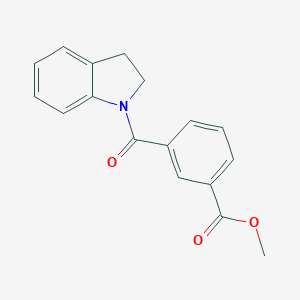![molecular formula C21H26N2O3 B250490 N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Darapladib, is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the oxidation of low-density lipoprotein (LDL) particles, leading to the formation of atherosclerotic plaques in the arterial walls. Darapladib has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.
Mecanismo De Acción
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of Lp-PLA2, which is involved in the oxidation of LDL particles. By inhibiting this enzyme, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide reduces the formation of oxidized LDL particles, which are known to contribute to the formation of atherosclerotic plaques in the arterial walls. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide also has anti-inflammatory effects, which may further contribute to its cardiovascular benefits.
Biochemical and Physiological Effects:
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to reduce the levels of oxidized phospholipids in the blood, which are markers of oxidative stress and inflammation. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide also reduces the levels of LDL particles in the blood, which are known to contribute to the formation of atherosclerotic plaques. In addition, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a potent and selective inhibitor of Lp-PLA2, making it a useful tool for studying the role of this enzyme in cardiovascular disease. However, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has limited solubility in water, which may make it difficult to use in certain experimental settings. In addition, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a relatively large and complex molecule, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
Future research on N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide may focus on its potential use in combination with other drugs for the prevention and treatment of cardiovascular disease. In addition, further studies may be needed to better understand the mechanisms underlying its anti-inflammatory effects. Finally, new synthetic methods for N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide may be developed to improve its solubility and other properties, making it a more versatile tool for scientific research.
Métodos De Síntesis
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 2-isopropylphenol, which is then converted to 2-isopropylphenylacetic acid through a series of reactions. The resulting acid is then coupled with 3-aminophenol to form the intermediate product, 3-{[(2-isopropylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases. Clinical trials have shown that N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can reduce the incidence of major adverse cardiovascular events, such as myocardial infarction and stroke, in patients with stable coronary heart disease. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects, which may contribute to its cardiovascular benefits.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)18-10-5-6-11-19(18)26-13-20(24)22-16-8-7-9-17(12-16)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25) |
Clave InChI |
AQRZRTYVVQTJOR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
SMILES canónico |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
